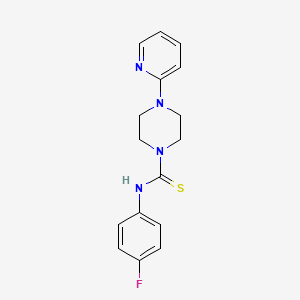
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in 2005 by a team of scientists led by Dr. Hideo Takahashi at the University of Toyama in Japan. FPPT has been the subject of extensive research in recent years due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a competitive antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. By binding to the receptor, N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide blocks the binding of serotonin, a neurotransmitter that regulates mood and anxiety. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been found to reduce anxiety-like behavior in mice and rats, as well as improve cognitive function in rats. It has also been shown to have an antidepressant-like effect in rats, although the exact mechanism of this effect is not yet fully understood.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant biological effects.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists based on the structure of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. Another area of interest is the investigation of the role of 5-HT1A receptors in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the potential therapeutic applications of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in the treatment of depression, anxiety, and other mood disorders warrant further investigation.
合成法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride. The resulting intermediate is then treated with piperazine-1-carbodithioic acid to yield N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. The synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit significant biological activity, particularly in the field of neuroscience. It acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used to study the role of 5-HT1A receptors in various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated as a potential treatment for these disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLZIBXFJNFXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)
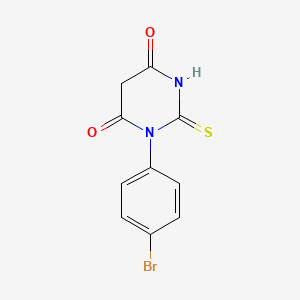
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)
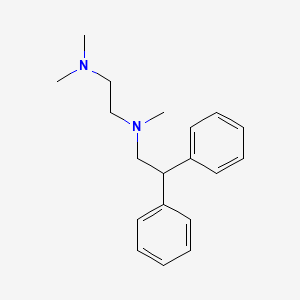
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
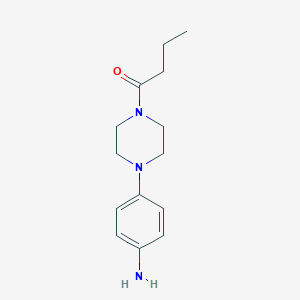
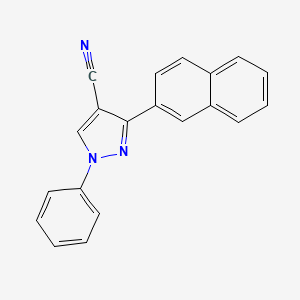
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
